N1-Methyl vs. N1-Hydrogen: LogP and Hydrogen-Bond-Donor Count Distinguish the Title Compound from Its Des-Methyl Analogue
Compared with its closest commercially available analogue, 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (CAS 1221722-78-6, MF C₁₀H₁₀N₄, MW 186.21), the N1-methyl group of the title compound eliminates one hydrogen-bond donor (HBD), reduces topological polar surface area (TPSA), and increases calculated logP. These in silico class-level inferences predict improved passive membrane permeability and a lower susceptibility to Phase II glucuronidation . For a scientific user selecting between these two compounds, the methylated variant offers a structurally encoded advantage for cell-based assays or in vivo studies where permeability and metabolic stability are critical gatekeepers [1].
| Evidence Dimension | Physicochemical descriptors influencing permeability and metabolism (in silico) |
|---|---|
| Target Compound Data | HBD = 1; TPSA ≈ 32.7 Ų; calculated logP ≈ 2.1 (predicted using fragment-based methods) |
| Comparator Or Baseline | 3-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indazole (CAS 1221722-78-6): HBD = 2; TPSA ≈ 45.6 Ų; calculated logP ≈ 1.5 |
| Quantified Difference | Reduction of 1 HBD; TPSA decrease of ~12.9 Ų; logP increase of ~0.6 units (predicted) |
| Conditions | In silico prediction (ChemDraw/ACD/Labs fragment-based algorithms); not experimentally measured |
Why This Matters
The reduction in HBD count and TPSA, combined with higher predicted lipophilicity, favors the methylated compound when a research programme prioritises cell permeability and oral bioavailability potential over maximal aqueous solubility.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level evidence on the role of lipophilicity and HBD count in permeability and metabolic stability.) View Source
